3-(Oxetan-3-yloxy)azetidine
Description
Properties
IUPAC Name |
3-(oxetan-3-yloxy)azetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2-7-1)9-6-3-8-4-6/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZRAMBGNULHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
The protocol involves stirring equimolar amounts of 3-hydroxyazetidine and 3-hydroxyoxetane in dichloromethane with 10 mol% triflimide at room temperature. Yields typically range from 65–85%, depending on the substituents’ electronic and steric profiles. Notably, electron-donating groups on the oxetane aryl ring enhance reaction rates due to increased nucleophilicity of the oxetanol oxygen.
Purification Challenges and Solutions
A critical challenge lies in the compound’s sensitivity to acidic silica during flash chromatography. Stability tests revealed significant decomposition (30–50% loss) when using untreated silica or neutral alumina. However, basic alumina (Activity IV) achieved near-quantitative recovery (98%) by mitigating acid-induced ring-opening side reactions (Table 1).
Table 1: Stationary Phase Stability of this compound
| Stationary Phase | Recovery (%) |
|---|---|
| Silica gel (untreated) | 52 |
| Neutral alumina | 67 |
| Basic alumina (Act IV) | 98 |
| Florisil | 45 |
Horner–Wadsworth–Emmons/Aza-Michael Tandem Strategy
An alternative route leverages the Horner–Wadsworth–Emmons (HWE) reaction to generate α,β-unsaturated azetidine intermediates, followed by aza-Michael additions with oxetane nucleophiles.
Intermediate Synthesis
(N-Boc-azetidin-3-ylidene)acetate, prepared via HWE reaction of N-Boc-azetidin-3-one with triethyl phosphonoacetate, serves as the key intermediate. DBU (1,8-diazabicycloundec-7-ene) catalyzes this step at 0°C, yielding the enoate in 78% isolated yield.
Aza-Michael Cyclization
Treatment of the enoate with 3-hydroxyoxetane in THF at −20°C induces aza-Michael addition, forming the oxetane-azetidine ether linkage. Subsequent Boc deprotection with TFA/CH₂Cl₂ (1:1) furnishes the target compound in 62% overall yield (Scheme 1).
Thiol Alkylation-Oxidation-Fluorination Sequence
Recent advances by PMC researchers introduced a three-step synthesis starting from tertiary alcohols:
Thiol Alkylation
3-Mercaptoazetidine reacts with 3-bromooxetane under iron(III) chloride catalysis (5 mol%) in DMF at 60°C, yielding the thioether intermediate in 89% yield.
Oxidation and Fluorination
Oxidation with oxone (2 equiv) in acetone/water (3:1) converts the thioether to sulfone, which undergoes elimination with Deoxo-Fluor® to install the ether bond. This method achieves 74% overall yield with excellent functional group tolerance.
Stability and Functionalization
Acid/Base Stability
Under simulated physiological conditions (1 M HCl, 37°C), this compound exhibits 94% stability over 24 hours, outperforming ester analogs (23% degradation). Basic conditions (1 M NaOH) induce minimal decomposition (<5%), confirming suitability for prodrug applications.
Cross-Coupling Reactions
The bromide derivative undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/water) to install biaryl motifs (82–91% yields). Sonogashira coupling with terminal alkynes further diversifies the scaffold, enabling access to fluorescent probes.
Conformational Analysis and Structural Insights
X-ray crystallography reveals a twisted geometry between the azetidine and oxetane rings (dihedral angle = 89.9°), minimizing steric clashes between the N–H and ethereal oxygen . This distortion reduces resonance stabilization, enhancing metabolic stability compared to planar analogs.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxetan-3-yloxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The azetidine ring can be reduced under specific conditions to form different derivatives.
Substitution: Both rings can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to ring-opened products, while reduction of the azetidine ring can yield various amine derivatives .
Scientific Research Applications
Synthetic Chemistry
3-(Oxetan-3-yloxy)azetidine serves as a building block for more complex molecules. Its unique ring structures allow chemists to explore ring strain and reactivity patterns, making it valuable for developing new synthetic pathways .
| Application Area | Description |
|---|---|
| Building Blocks | Used in synthesizing heterocyclic compounds and pharmaceuticals. |
| Reactivity Studies | Investigated for its nucleophilic behavior due to high ring strain. |
Pharmaceutical Development
The compound's biological activity is being explored for potential pharmaceutical applications . Its structural features may allow it to interact with various biological targets, including enzymes and receptors, potentially leading to new therapeutic agents .
Case Study : Research has shown that derivatives of azetidine can act as analogues for pain medications like Meperidine, suggesting that this compound could have similar pharmacological properties .
Materials Science
In the field of materials science, this compound is being investigated for its potential use in synthesizing polymers and other materials with unique properties due to its dual-ring structure .
| Material Type | Potential Use |
|---|---|
| Polymers | Development of new materials with specific mechanical properties. |
| Coatings | Possible application in protective coatings due to chemical stability. |
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yloxy)azetidine involves its interaction with various molecular targets. The oxetane ring’s high ring strain makes it reactive towards nucleophiles, leading to ring-opening reactions. The azetidine ring’s stability allows it to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : 3-(Oxolan-3-yl)azetidine (logD 1.5) is more lipophilic than this compound, which may improve blood-brain barrier penetration .
Stability and Drug-Likeness
Biological Activity
3-(Oxetan-3-yloxy)azetidine is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features an oxetane ring, which contributes to its unique chemical reactivity and biological interactions. The presence of the oxetane moiety introduces significant ring strain, enhancing the compound's reactivity with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2758000-77-8 |
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| Purity | ≥95% |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The high ring strain of the oxetane structure allows for increased reactivity, facilitating interactions with enzymes and receptors. This compound may act as an inhibitor or modulator in several biochemical pathways, although specific targets are still under investigation .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. In cell line assays, this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The observed IC50 values indicate that the compound can inhibit cell proliferation effectively, warranting further investigation into its use as a therapeutic agent in oncology .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Cytotoxicity in Cancer Models : In an experimental setup involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 50 µM .
Future Directions
The promising biological activities of this compound highlight its potential as a lead compound for drug development. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
- Structural Modifications : Exploring derivatives of this compound to enhance its potency and selectivity against specific biological targets.
Q & A
Q. What are the recommended synthetic routes for 3-(Oxetan-3-yloxy)azetidine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives can undergo etherification with oxetane-containing electrophiles under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF). Evidence from azetidine desymmetrization studies suggests that chiral phosphoric acid catalysts (e.g., System A/B) can enhance enantioselectivity in asymmetric syntheses . Yield optimization requires careful control of steric and electronic factors: bulky substituents on the oxetane ring may hinder nucleophilic attack, while Lewis acid catalysts (e.g., BF₃·OEt₂) can stabilize transition states . Reported yields range from 50–85%, depending on the purity of starting materials and reaction temperature .
Q. How should researchers handle and store this compound to ensure stability?
While specific safety data for this compound are limited, analogous azetidine derivatives (e.g., azetidine-3-carboxylic acid) recommend storage at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation . Handling precautions include using nitrile gloves and safety goggles, as similar compounds (e.g., 3-hydroxypropionic acid) are classified as skin/eye irritants (GHS Category 2) . For waste disposal, segregate organic residues and consult institutional guidelines for azetidine-containing compounds .
Q. What analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine-oxetane linkage (e.g., δ 3.5–4.5 ppm for oxetane protons) .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H⁺] for C₆H₁₁NO₂).
- X-ray Crystallography : Resolve stereochemistry in crystalline derivatives, though hygroscopicity may complicate analysis .
- HPLC-PDA : Monitor purity (>95% by area normalization) using C18 columns and aqueous/organic mobile phases .
Advanced Research Questions
Q. How do electronic effects of substituents on the oxetane ring influence the reactivity of this compound?
Electron-withdrawing groups (e.g., –CF₃) on the oxetane ring increase electrophilicity at the oxygen atom, facilitating nucleophilic ring-opening reactions. Computational studies (e.g., DFT) show that substituents alter the energy barrier of transition states in SN2 mechanisms. For instance, 3-(Trifluoromethyl)phenoxy derivatives exhibit faster kinetics in alkylation reactions compared to unsubstituted analogs . Conversely, electron-donating groups (e.g., –OCH₃) stabilize the oxetane ring, reducing reactivity toward nucleophiles .
Q. What mechanistic insights explain contradictions in catalytic efficiency for azetidine functionalization?
Contradictions arise from competing reaction pathways. For example, chiral phosphoric acid catalysts (CPA) may promote either enantioselective desymmetrization or racemization, depending on solvent polarity. In System A (CPA with adamantyl groups), steric shielding minimizes side reactions, achieving >90% ee . However, in polar aprotic solvents (e.g., DCM), CPA aggregation can reduce catalytic activity, leading to lower yields. Kinetic isotope effect (KIE) studies and in-situ IR spectroscopy are recommended to probe rate-determining steps .
Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?
Docking studies (e.g., AutoDock Vina) predict interactions between azetidine-oxetane hybrids and biological targets (e.g., NLRP3 inflammasome). For instance, substituents at the azetidine nitrogen (e.g., –COOR or –SO₂R) can enhance binding affinity to hydrophobic pockets in proteins . MD simulations further reveal that rigid oxetane rings improve metabolic stability by reducing cytochrome P450-mediated oxidation .
Data Contradictions and Resolution
- Purity vs. Reactivity : Commercial samples of this compound (e.g., 85–97% purity ) may contain residual trifluoroacetic acid (TFA) from synthesis, which can protonate the azetidine nitrogen and alter reactivity. Purification via ion-exchange chromatography is advised .
- Safety Classification : While some azetidines are classified as non-hazardous , others (e.g., hydrochloride salts) require stringent handling due to irritant properties . Always verify safety data for specific derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
